ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
This compound features a cyclohepta[b]thiophene core substituted with an ethyl carboxylate group at position 3 and a benzofuro[3,2-d]pyrimidin-4-ylthioacetamido moiety at position 2. The structure combines a seven-membered cycloheptane ring fused with a thiophene, which is further functionalized with a sulfur-linked benzofuropyrimidine group. The ethyl carboxylate group enhances solubility and bioavailability, a common strategy in prodrug design .
Properties
IUPAC Name |
ethyl 2-[[2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-2-30-24(29)19-15-9-4-3-5-11-17(15)33-22(19)27-18(28)12-32-23-21-20(25-13-26-23)14-8-6-7-10-16(14)31-21/h6-8,10,13H,2-5,9,11-12H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUKSULIAHBVOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC=NC4=C3OC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of cyclohepta[b]thiophene derivatives , which are often modified at positions 2 and 3 to optimize pharmacological properties. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Structural Flexibility vs. Activity: The benzofuropyrimidine-thioacetamido group in the target compound introduces a larger aromatic surface area compared to simpler substituents (e.g., piperazine in VIg or chloro in derivatives). This may enhance binding to kinase ATP pockets but reduce solubility .
Synthetic Accessibility: Derivatives like VIg and VIh () are synthesized via nucleophilic substitution of chloro intermediates with piperazines, yielding high purity (≥95% by HPLC). The target compound likely requires similar steps but substitutes with benzofuropyrimidinethiol, a less common reagent . highlights the use of cycloheptanone and sulfur for core synthesis, a method applicable to the target compound .
Spectroscopic Signatures :
- 1H-NMR : The cyclohepta[b]thiophene protons (1.5–2.0 ppm, multiplet) and ethyl carboxylate (1.3–1.4 ppm, triplet) are conserved across analogs. The benzofuropyrimidine protons in the target compound would appear as distinct aromatic signals (7.0–8.5 ppm), differing from VIg’s benzyl protons (7.2–7.4 ppm) .
- 13C-NMR : The benzofuropyrimidine carbons (120–160 ppm) contrast with VIg’s piperazine carbons (45–55 ppm), reflecting electronic differences .
Biological Implications: The benzofuropyrimidine group may mimic purine rings, enabling kinase inhibition (similar to ’s thienopyrimidines). However, the bulkier structure could reduce cell permeability compared to smaller analogs like 4-chloro-thienopyrimidine . Acetylcholinesterase inhibitors (e.g., VIg) prioritize cationic substituents (e.g., piperazine), whereas kinase inhibitors favor planar, hydrophobic groups like benzofuropyrimidine .
Q & A
Q. What are the critical steps and conditions for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with coupling a benzofuropyrimidine-thioacetate intermediate to a cycloheptathiophene-carboxylate backbone. Key steps include:
- Thioether linkage formation : Reaction between a benzofuropyrimidine-thiol and a chloroacetamide derivative under inert atmosphere .
- Amide bond coupling : Use of coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF, DCM) .
- Optimization : Temperature control (0–60°C), solvent selection (DMF for solubility, dichloromethane for stepwise reactions), and purification via column chromatography .
- Purity validation : HPLC (>95% purity) and NMR spectroscopy (1H/13C) for structural confirmation .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm backbone connectivity and substituent positions .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and monitor reaction progress .
- Mass Spectrometry (HRMS) : For exact mass determination and fragmentation pattern analysis .
- X-ray Crystallography : Resolves absolute stereochemistry (if crystalline) .
Q. What biological activities have been preliminarily reported for this compound?
Initial studies suggest:
- Anticancer activity : Inhibition of kinase targets (e.g., EGFR, VEGFR) in nanomolar ranges, validated via MTT assays in cancer cell lines .
- Antimicrobial potential : Moderate activity against Gram-positive bacteria (MIC 16–32 µg/mL) .
- Mechanistic insights : Apoptosis induction via caspase-3/7 activation, observed in flow cytometry assays .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
- Solvent optimization : DMSO enhances solubility of polar intermediates, while DCM reduces ester hydrolysis side reactions .
- Catalyst screening : Triethylamine or pyridine improves amide coupling efficiency .
- Temperature control : Lower temperatures (0–5°C) during thioether formation reduce disulfide byproducts .
- In-line monitoring : Use FTIR to track reaction progress (e.g., disappearance of -SH peaks at ~2550 cm⁻¹) .
Q. What structural features drive its biological activity, and how can they be modified?
- Core structure : The benzofuropyrimidine-thioacetamide moiety is critical for kinase inhibition; replacing sulfur with oxygen reduces activity .
- Substituent effects :
- Chlorophenyl groups : Enhance target binding via hydrophobic interactions (docking studies suggest ΔG improvements of ~2 kcal/mol) .
- Ethyl carboxylate : Improves membrane permeability (logP ~3.2) compared to free carboxylic acid derivatives .
- Modification strategies : Introduce hydrophilic groups (e.g., sulfonamides) to improve solubility without compromising activity .
Q. How can contradictions in biological data across studies be resolved?
- Assay standardization : Use identical cell lines (e.g., HepG2 vs. MCF-7) and incubation times (48–72 hrs) .
- Dose-response validation : Compare IC50 values across multiple replicates to identify outliers .
- Target specificity profiling : Employ kinase selectivity panels to rule off-target effects .
Q. What computational methods are used to predict binding modes and SAR?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR PDB:1M17) .
- QSAR modeling : Use Hammett constants or DFT-calculated electronic parameters (e.g., HOMO/LUMO) to correlate substituents with activity .
- MD simulations : Assess binding stability over 100-ns trajectories (e.g., root-mean-square deviation <2 Å) .
Q. How is stability assessed under varying storage conditions?
- Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks .
- Analytical endpoints : Monitor degradation via HPLC (new peaks indicate impurities) and LC-MS for fragment identification .
- Optimal storage : Lyophilized powder at -20°C in amber vials retains >90% stability after 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
